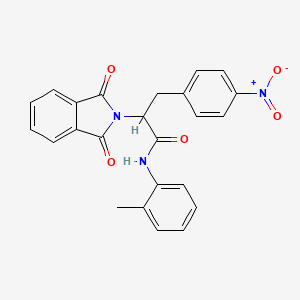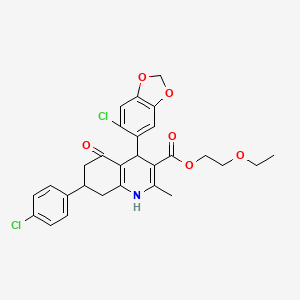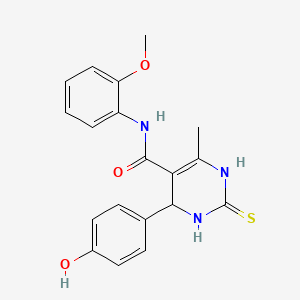![molecular formula C17H20N2O6 B5041530 N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B5041530.png)
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline typically involves multiple steps. One common method includes the nitration of 4,5-dimethoxybenzyl alcohol to form 4,5-dimethoxy-2-nitrobenzyl alcohol. This intermediate is then reacted with 3,5-dimethoxyaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced during the reaction.
科学的研究の応用
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl alcohol: Shares the nitro and methoxy groups but lacks the aniline moiety.
2-Nitrobenzyl alcohol: Similar nitrobenzyl structure but with fewer methoxy groups.
4,5-Dimethoxy-2-nitrobenzyl bromide: Contains a bromide group instead of the aniline moiety.
Uniqueness
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline is unique due to its combination of multiple methoxy groups and a nitro group, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and potential pharmaceutical development.
特性
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,5-dimethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-22-13-6-12(7-14(8-13)23-2)18-10-11-5-16(24-3)17(25-4)9-15(11)19(20)21/h5-9,18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMKNEGTZWPCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-di-tert-butyl-4-[(4-methoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B5041447.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5041451.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5041481.png)
![2-(cyclohex-1-en-1-yl)-N-[2-(diphenylphosphoryl)ethyl]ethanamine](/img/structure/B5041486.png)

![(3,4-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5041513.png)

![ethyl 1-[(2E)-2-methyl-2-buten-1-yl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5041538.png)
![methyl 4-[7-(benzyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]benzoate](/img/structure/B5041541.png)

![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5041551.png)
![cyclohexyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5041554.png)

